molecular formula C15H13ClO2 B6364284 4-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% CAS No. 1261971-12-3

4-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95%

Cat. No. B6364284
CAS RN: 1261971-12-3
M. Wt: 260.71 g/mol
InChI Key: BCVINRKVUOTUBD-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% (4-C3DMPB) is an organic compound used in various scientific and research applications. It is a crystalline solid with a melting point of 148-150°C and a molecular weight of 236.6 g/mol. 4-C3DMPB is a white powder that is soluble in methanol, ethanol, and acetone. It is also known as 4-Chloro-2,4-dimethylbenzoic acid and is used in various laboratory experiments.

Mechanism of Action

4-C3DMPB works by inhibiting the activity of the enzymes tyrosine kinase and cyclooxygenase-2. In the case of tyrosine kinase, 4-C3DMPB binds to the enzyme and prevents it from phosphorylating tyrosine residues in proteins. This prevents the activation of downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. In the case of cyclooxygenase-2, 4-C3DMPB binds to the enzyme and prevents it from producing inflammatory mediators.
Biochemical and Physiological Effects
4-C3DMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cell types, including cancer cells. It has also been shown to have anti-inflammatory effects in animal models. In addition, it has been shown to have antioxidant effects, which could be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-C3DMPB in lab experiments is that it is a relatively safe compound that is easy to synthesize and store. It is also relatively inexpensive, making it a cost-effective option for research applications. However, it is important to note that 4-C3DMPB is highly toxic and should be handled with care. It is also important to note that the compound is only stable at low temperatures and should be stored in a cool, dry place.

Future Directions

Future research on 4-C3DMPB could include the development of new and more effective inhibitors of tyrosine kinase and cyclooxygenase-2. Additionally, more research could be done on the effects of 4-C3DMPB on other enzymes, such as phosphatases and proteases. It could also be used to study the regulation of gene expression and cell-signaling pathways in more detail. Finally, further research could be done on the potential therapeutic uses of 4-C3DMPB, such as its use as an anti-cancer agent or an anti-inflammatory agent.

Synthesis Methods

4-C3DMPB is synthesized by the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenylmagnesium bromide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. It is important to note that the reaction should be carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction yields 4-C3DMPB in high yields.

Scientific Research Applications

4-C3DMPB is used in various scientific research applications. It has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used in the study of the regulation of gene expression and in the study of the regulation of cell-signaling pathways.

properties

IUPAC Name

4-chloro-3-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-12(10(2)7-9)13-8-11(15(17)18)4-6-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVINRKVUOTUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680880
Record name 6-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2,4-dimethylphenyl)benzoic acid

CAS RN

1261971-12-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′,4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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